molecular formula C28H28Cl2N4O2S B11089733 2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11089733
M. Wt: 555.5 g/mol
InChI Key: DSOILIPVBYCZLD-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazole ring, a phenyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the phenyl groups, and the final coupling reactions. Common reagents might include chlorinated phenyl derivatives, triazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove certain substituents or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its effects on biological systems, particularly its interactions with enzymes or receptors.

    Medicine: Exploring its potential as a therapeutic agent, possibly as an inhibitor of specific enzymes or pathways involved in disease processes.

    Industry: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives with phenyl substituents, such as:

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a complex structure.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

What sets N-(3,4-DICHLOROPHENYL)-2-{[4-(4-METHYLPHENYL)-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE apart is its unique combination of substituents, which could confer distinct biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C28H28Cl2N4O2S

Molecular Weight

555.5 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C28H28Cl2N4O2S/c1-18-5-10-21(11-6-18)34-25(16-36-22-12-7-19(8-13-22)28(2,3)4)32-33-27(34)37-17-26(35)31-20-9-14-23(29)24(30)15-20/h5-15H,16-17H2,1-4H3,(H,31,35)

InChI Key

DSOILIPVBYCZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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